Enflicoxib

Description

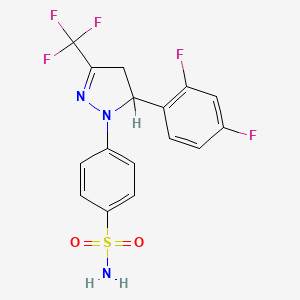

Structure

3D Structure

Propriétés

Numéro CAS |

251442-94-1 |

|---|---|

Formule moléculaire |

C16H12F5N3O2S |

Poids moléculaire |

405.3 g/mol |

Nom IUPAC |

4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26) |

Clé InChI |

ZZMJXWXXMAAPLI-UHFFFAOYSA-N |

SMILES canonique |

C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide E-6087 |

Origine du produit |

United States |

Foundational & Exploratory

In Vitro Mechanism of Action of Enflicoxib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enflicoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, characterized by its selective inhibition of cyclooxygenase-2 (COX-2). This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, its metabolites, and its effects on key inflammatory pathways. The information presented herein is compiled from peer-reviewed studies and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as gastrointestinal protection and platelet aggregation. By selectively targeting COX-2, this compound reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby offering a favorable safety profile compared to non-selective NSAIDs.

The active entity responsible for the sustained therapeutic effect of this compound is its pyrazol metabolite.[1][2][3] In vitro studies have demonstrated that both this compound and its pyrazol metabolite are potent and selective inhibitors of COX-2.[2]

References

- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Pyrazole Metabolite of Enflicoxib: A Comprehensive Technical Analysis of its Superior COX-2 Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the cyclooxygenase-2 (COX-2) selectivity of the pyrazole metabolite of enflicoxib, a key factor in the drug's long-lasting anti-inflammatory and analgesic effects. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative data, experimental methodologies, and metabolic pathways pertinent to this active metabolite.

This compound, a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, undergoes significant metabolism to form its active pyrazole metabolite, also known as E-6132.[1] This metabolite is primarily responsible for the sustained therapeutic action of this compound.[2][3] Research has consistently demonstrated that the pyrazole metabolite possesses a significantly higher degree of selectivity for the COX-2 enzyme over the COX-1 enzyme, which is a desirable characteristic for minimizing gastrointestinal side effects associated with traditional NSAIDs.

Quantitative Analysis of COX-2 Selectivity

The COX-2 selectivity of this compound and its pyrazole metabolite has been quantified in various in vitro studies. The following tables summarize the key findings, presenting the 50% inhibitory concentrations (IC50) for both COX-1 and COX-2, along with the calculated selectivity ratios.

| Compound | Assay Type | Species/Source | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| This compound | Purified Enzyme | Rat Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | 334 | 2.93 | >100 |

| Pyrazole Metabolite (E-6132) | Purified Enzyme | Rat Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | 134 | 0.5 | >250 |

| This compound (Racemate) | Canine Whole Blood | Dog | 11.7 | 4.0 | 2.93 |

| (S)-(-)-Enflicoxib | Canine Whole Blood | Dog | 6.5 | 2.4 | 2.71 |

| Pyrazole Metabolite (E-6132) | Canine Whole Blood | Dog | - | 2.8 | 19.45 |

Table 1: COX-1 and COX-2 Inhibition Data for this compound and its Pyrazole Metabolite.[4][5][6]

The data clearly indicates that the pyrazole metabolite is a more potent and selective inhibitor of COX-2 than the parent drug, this compound.[4][5] In purified enzyme assays, the metabolite demonstrates over 250-fold selectivity for COX-2.[4] This superior selectivity is also observed in the more physiologically relevant canine whole blood assay, where the pyrazole metabolite shows a selectivity ratio of 19.45.[5] It is noteworthy that the (R)-(+)-Enflicoxib enantiomer and another metabolite, M8 (a hydroxylated pyrazoline), showed no significant COX inhibition.[5][7]

Experimental Protocols

The determination of COX-2 selectivity relies on robust and well-defined experimental methodologies. The primary methods cited in the literature for this compound and its metabolites are purified enzyme assays and whole blood assays.

Purified Enzyme Assay

This method involves the use of isolated and purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.

Enzymes:

General Procedure:

-

The purified COX-1 or COX-2 enzyme is incubated with the test compound (this compound or its pyrazole metabolite) at various concentrations.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.

-

The production of prostaglandins, such as prostaglandin E2 (PGE2), is measured.[4]

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Canine Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.[8][9]

General Procedure:

-

Freshly drawn heparinized whole blood from dogs is used.

-

For COX-1 activity , the blood is allowed to clot, which induces platelet aggregation and subsequent thromboxane B2 (TXB2) production, a marker for COX-1 activity. The test compound is added before clotting is initiated.

-

For COX-2 activity , the blood is incubated with lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme in monocytes. Following induction, the samples are challenged with a stimulus to produce PGE2, a marker for COX-2 activity. The test compound is added prior to the stimulus.

-

The concentrations of TXB2 and PGE2 are measured using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production.

Metabolic Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic conversion of this compound and the general workflow of a COX-2 selectivity assay.

Caption: Metabolic pathway of this compound.

Caption: Experimental workflow for whole blood COX selectivity assay.

References

- 1. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of this compound in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of Enflicoxib: A Technical Guide Using Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Enflicoxib, a non-steroidal anti-inflammatory drug (NSAID) of the coxib family, with a focus on studies utilizing liver microsomes. This compound's long-lasting pharmacological activity is primarily attributed to its active metabolite, E-6132.[1] Understanding its metabolic profile is crucial for preclinical and clinical drug development.

Introduction to this compound Metabolism

This compound undergoes extensive phase I metabolism primarily mediated by the cytochrome P-450 (CYP) enzyme system in the liver.[1][2][3] In vitro studies using liver microsomes from humans, dogs, and rats have shown that the phase I metabolism of this compound is qualitatively similar across these species.[1][4] The primary metabolic pathways involve oxidation, leading to the formation of three main phase I metabolites: M8, E-6132, and M7.[1][5][6][7]

Following phase I metabolism, this compound and its metabolites can undergo phase II conjugation reactions, such as glucuronidation.[2][3]

Metabolic Pathways of this compound

The biotransformation of this compound is initiated by CYP-mediated oxidation. The two primary metabolites formed are M8 (a hydroxy-pyrazoline metabolite) and E-6132 (a pyrazol metabolite).[1] M8 is considered inactive, while E-6132 is the active metabolite responsible for the sustained therapeutic effect of this compound.[1][3] Metabolite M7 is a secondary metabolite formed from the oxidation of M8.[1][7]

The slow formation and subsequent slow glucuronidation of the active metabolite E-6132, particularly in dogs, are key factors contributing to its long half-life and the prolonged efficacy of this compound.[1][4]

References

- 1. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. daxocox.co.uk [daxocox.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. oyc.co.jp [oyc.co.jp]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Comparative In vitro Metabolism of this compound in Dogs, Rats, and Humans: Main Metabolites and Proposed Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Activity Relationship of Enflicoxib and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structural activity relationship (SAR) of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It details the pharmacological activity of its enantiomers and primary metabolites, presents quantitative inhibitory data, and outlines the experimental protocols used for these evaluations.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which acts by selectively inhibiting the COX-2 enzyme.[1][2] It is approved for treating pain and inflammation associated with osteoarthritis in dogs.[3][4][5][6] Chemically, this compound is a diaryl-substituted pyrazoline with a sulfamoylphenyl group, a feature considered essential for its COX-2 inhibitory activity. It is administered as a racemic mixture of two enantiomers: (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib.[3][4] The long-lasting therapeutic effect of this compound is not primarily due to the parent drug but rather to its persistent, active pyrazol metabolite.[7][8][9]

Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action for this compound and its active metabolite is the selective inhibition of the COX-2 enzyme. The cyclooxygenase (COX) enzyme exists in two main isoforms, COX-1 and COX-2.[1][2]

-

COX-1 is a constitutive enzyme found in most tissues and is responsible for producing prostanoids that regulate normal physiological functions, such as in the gastrointestinal tract and kidneys.[1][2]

-

COX-2 is primarily an inducible enzyme, synthesized by inflammatory cells in response to stimuli. It produces mediators, like prostaglandin E2 (PGE2), that cause pain, inflammation, and fever.[1][2]

By selectively inhibiting COX-2 over COX-1, coxibs like this compound reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Metabolism of this compound

Following oral administration, this compound is extensively metabolized by the hepatic microsomal system.[1][2] The pyrazoline ring of the parent compound is transformed into two main phase I metabolites: a major hydroxylated pyrazoline metabolite (M8) and a non-chiral pyrazol metabolite.[3] The pyrazol metabolite is considered the primary active molecule responsible for the sustained efficacy of this compound due to its long elimination half-life (approximately 17 days).[1][2] In contrast, the M8 metabolite does not contribute significantly to the COX inhibitory effect.[3][4]

Structural Activity Relationship (SAR) Analysis

The SAR of this compound is centered on its stereochemistry and metabolic transformation. The COX-2 inhibitory potency and selectivity vary significantly among the parent drug, its enantiomers, and its metabolites.

-

(S)-(-)-Enflicoxib : This enantiomer is the active form of the parent drug.[3] It demonstrates a greater inhibitory effect on COX-2 compared to the racemate.[3]

-

(R)-(+)-Enflicoxib : This enantiomer shows negligible pharmacological activity and does not significantly inhibit either COX isoform.[3][4][10][11]

-

Pyrazol Metabolite : This metabolite is the most critical component for this compound's therapeutic effect. It is a more potent and selective COX-2 inhibitor than the parent compound.[3][7][9] Its formation is slow, leading to a long half-life and sustained activity.[7]

-

Metabolite M8 (Hydroxylated Pyrazoline) : The M8 metabolite, despite being a major metabolic product, does not induce significant COX inhibition and is considered inactive.[3][4][10][11][12]

The key structural transformation from the pyrazoline ring in this compound to the pyrazole ring in its active metabolite drastically enhances COX-2 selectivity and potency.

Quantitative Data: In Vitro COX Inhibition

The inhibitory activity of this compound and its related compounds against canine COX-1 and COX-2 has been quantified using a whole blood assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of enzyme activity), are summarized below.

Table 1: COX Inhibitory Activity of this compound and its Analogs in Canine Whole Blood

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |

|---|---|---|---|---|

| This compound (Racemic) | >100 | 11.7 | >8.5 | [4] |

| (S)-(-)-Enflicoxib | >100 | 6.5 | >15.4 | [4] |

| (R)-(+)-Enflicoxib | >100 | >100 | N/A | [3][4] |

| Pyrazol Metabolite | 54.5 | 2.8 | 19.45 | [3][4] |

| Pyrazol Metabolite (Corrected) * | ~11 | 0.2 | ~55 | [3][4][10][11] |

| Metabolite M8 | >100 | >100 | N/A |[3][4] |

*Corrected for saturable binding to red blood cells, reflecting more accurate plasma concentrations.

The data clearly indicates that the pyrazol metabolite is the most potent and selective COX-2 inhibitor of the series, with a selectivity ratio of approximately 55 after correction for red blood cell partitioning.[3][4][10][11]

Experimental Protocols: Canine Whole Blood Assay

The determination of COX-1 and COX-2 inhibition is performed using a validated canine whole blood assay.[3][12] This ex vivo method provides a physiologically relevant environment for assessing NSAID activity.

Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by test compounds.

Methodology:

-

Blood Collection : Fresh whole blood is obtained from healthy Beagle dogs.[4]

-

COX-1 Activity Measurement (Thromboxane B2 Synthesis) :

-

Whole blood is incubated with the test compound at various concentrations.

-

Clotting is allowed to occur, which stimulates platelets to produce Thromboxane A2 (TXA2), a COX-1 dependent process. TXA2 is unstable and rapidly converts to Thromboxane B2 (TXB2).

-

Serum is collected, and TXB2 levels are quantified via ELISA. The inhibition of TXB2 formation reflects COX-1 inhibition.

-

-

COX-2 Activity Measurement (Prostaglandin E2 Synthesis) :

-

Heparinized whole blood is incubated with the test compound at various concentrations.

-

Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in inflammatory cells (monocytes).

-

The induced COX-2 produces Prostaglandin E2 (PGE2).

-

Plasma is collected, and PGE2 levels are quantified via ELISA. The inhibition of PGE2 formation reflects COX-2 inhibition.[3][4]

-

-

Data Analysis : IC50 values are calculated from the concentration-response curves for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.[3]

Conclusion

The structural activity relationship of this compound is a clear example of a prodrug strategy, where the parent molecule is transformed into a more active and persistent metabolite. The key findings are:

-

The pharmacological activity resides in the (S)-(-)-enantiomer.

-

Metabolic oxidation of the pyrazoline ring to a pyrazole ring is the critical step for bioactivation.

-

The resulting pyrazol metabolite is a highly potent and selective COX-2 inhibitor, responsible for the long-lasting clinical efficacy of this compound.

-

The M8 metabolite and the (R)-(+)-enantiomer are pharmacologically inactive.

This detailed understanding of this compound's SAR, metabolism, and mechanism of action is vital for the development of future coxib-class anti-inflammatory agents with optimized efficacy and safety profiles.

References

- 1. Pharmacological particulars - Daxocox tablets for dogs [noahcompendium.co.uk]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound for canine osteoarthritis: A randomized, blind, multicentre, non-inferiority clinical trial compared to mavacoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of this compound for treatment of canine osteoarthritis - inFOCUS [infocus.rcvsknowledge.org]

- 7. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. webdeveterinaria.com [webdeveterinaria.com]

- 10. selective-inhibition-of-cyclooxygenase-2-by-enflicoxib-its-enantiomers-and-its-main-metabolites-in-vitro-in-canine-blood - Ask this paper | Bohrium [bohrium.com]

- 11. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood | Semantic Scholar [semanticscholar.org]

- 12. daxocox.co.uk [daxocox.co.uk]

The Discovery and Synthesis of Enflicoxib: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, represents a significant advancement in the management of pain and inflammation, particularly in the veterinary field for canine osteoarthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental evaluations of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data summaries, and visual representations of associated biological pathways and experimental workflows.

Introduction

This compound (formerly known as E-6087) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Its therapeutic effects are derived from the selective inhibition of COX-2, an enzyme upregulated during inflammation, while sparing the constitutive COX-1 enzyme, which is crucial for gastrointestinal and renal homeostasis. A unique characteristic of this compound is its metabolism to a persistent, active pyrazol metabolite, which is believed to be the primary contributor to its long-lasting therapeutic effects. This guide will delve into the core scientific aspects of this compound, from its chemical synthesis to its biological evaluation.

Discovery and Synthesis

While the specific discovery history and lead optimization process for this compound (E-6087) are not extensively detailed in publicly available literature, its chemical structure as a diaryl-substituted pyrazoline derivative places it within a well-established class of COX-2 inhibitors. The general synthetic approach for such compounds typically involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound.

General Synthesis Pathway for Pyrazoline-based COX-2 Inhibitors

The synthesis of pyrazoline derivatives often follows a common pathway involving the reaction of a chalcone (an α,β-unsaturated ketone) with a hydrazine derivative. For this compound, which is 1-(4-Aminosulfonylphenyl)-5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazole, the synthesis would logically involve the reaction of a trifluoromethylated chalcone with 4-hydrazinobenzenesulfonamide.

A plausible synthetic workflow is outlined below.

Plausible synthetic route for this compound.

Mechanism of Action

This compound is a selective inhibitor of the COX-2 enzyme. In inflammatory conditions such as osteoarthritis, the expression of COX-2 is induced by pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further converted to various prostaglandins, most notably prostaglandin E2 (PGE2), by prostaglandin E synthases. PGE2 is a key mediator of inflammation, pain, and fever.[1] By selectively inhibiting COX-2, this compound reduces the production of PGE2, thereby alleviating the symptoms of osteoarthritis.[1]

The downstream signaling of PGE2 in chondrocytes involves binding to its G-protein coupled E-prostanoid (EP) receptors, particularly EP2 and EP4. Activation of these receptors can lead to both catabolic and anabolic effects in cartilage, but in the context of osteoarthritis, the catabolic effects predominate, leading to cartilage degradation.[2]

COX-2 signaling pathway and this compound's point of intervention.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its active pyrazol metabolite.

Table 1: In Vitro COX Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Species | Assay System | Reference |

| This compound | 334 | 2.93 | >100 | Rat/Sheep | Isolated Enzymes | [3] |

| This compound | 37.5 | 11.7 | 3.2 | Canine | Whole Blood Assay | [4] |

| (S)-(-)-Enflicoxib | 23.9 | 6.5 | 3.7 | Canine | Whole Blood Assay | [4] |

| Pyrazol Metabolite | 134 | 0.5 | >250 | Rat/Sheep | Isolated Enzymes | [3] |

| Pyrazol Metabolite | 50.8 | 2.8 | 19.45 | Canine | Whole Blood Assay | [4] |

| Pyrazol Metabolite (Corrected for RBC partitioning) | - | 0.2 | ~55 | Canine | Whole Blood Assay | [4] |

Table 2: Pharmacokinetic Parameters in Dogs

| Parameter | This compound | Pyrazol Metabolite | Dosing Regimen | Reference |

| Tmax (hours) | 4 - 8 | 132 (5.5 days) | 5 mg/kg single oral dose | [3] |

| Cmax (ng/mL) | - | - | 8 mg/kg loading dose, then 4 mg/kg weekly | [3] |

| T½ (hours) | 27.8 | - | 5 mg/kg single oral dose | [3] |

| MEC (ng/mL) | Not established | 411 | - | [5] |

| MTC (ng/mL) | 6723 | 4258 | - | [5] |

Experimental Protocols

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a standard method to evaluate the selectivity of NSAIDs in a biologically relevant matrix.

Workflow for the canine whole blood assay.

Protocol Details:

-

COX-1 Activity:

-

Whole blood is collected without anticoagulant.

-

The blood is allowed to clot for 1 hour at 37°C, which stimulates platelet COX-1 to produce thromboxane A2 (TXA2), which rapidly converts to the stable metabolite thromboxane B2 (TXB2).[4]

-

The clotted blood is centrifuged, and the serum is collected.

-

TXB2 levels are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

COX-2 Activity:

-

Whole blood is collected into tubes containing heparin to prevent clotting.

-

The blood is stimulated with lipopolysaccharide (LPS) to induce the expression and activity of COX-2 in monocytes.[4]

-

The blood is incubated for 24 hours at 37°C.

-

After incubation, the blood is centrifuged, and the plasma is collected.

-

PGE2 levels are quantified using an EIA or RIA.

-

-

Inhibition Assay:

-

Various concentrations of the test compound (this compound, its metabolites) are added to the blood samples before the clotting or LPS stimulation steps.

-

The concentration of the compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is determined as the IC50 value.

-

Urate-Induced Synovitis Model in Dogs

This in vivo model is used to assess the anti-inflammatory and analgesic efficacy of compounds in an acute arthritis model.

References

- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. Development of a model to induce transient synovitis and lameness in the hip joint of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Preclinical Safety and Toxicology of Enflicoxib

This document provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, a novel non-steroidal anti-inflammatory drug (NSAID) of the coxib class. The information is compiled from a series of pharmacology, toxicology, and clinical studies, focusing on the data and methodologies relevant to drug development and safety assessment.

Executive Summary

This compound is a selective cyclooxygenase-2 (COX-2) inhibitor approved for treating pain and inflammation associated with osteoarthritis in dogs[1][2][3]. Its pharmacological activity is primarily driven by its active pyrazol metabolite, which exhibits high selectivity for COX-2 over COX-1 and possesses a long elimination half-life, allowing for a weekly dosing regimen[4][5][6][7]. Preclinical safety evaluations in laboratory animals, particularly Beagle dogs, have demonstrated a wide safety margin[2][3]. The drug has been found to be non-genotoxic in a standard battery of in vitro and in vivo assays[8][9]. This guide details the key findings from these preclinical studies.

Mechanism of Action and Metabolism

This compound is a pyrazoline derivative that undergoes hepatic metabolism to form an active pyrazol metabolite.[4][5] This metabolite is the primary contributor to the drug's sustained therapeutic effect.[1][4] Both the parent compound and its metabolite are potent and highly selective inhibitors of the COX-2 enzyme, which is responsible for mediating inflammation and pain.[4][7] Their selectivity for COX-2 over COX-1 is the basis for an improved gastrointestinal safety profile compared to non-selective NSAIDs.[4]

References

- 1. Frontiers | this compound for the long-term management of canine osteoarthritis—External validation of a population pharmacokinetic model in dogs with osteoarthritis [frontiersin.org]

- 2. Frontiers | A blinded, randomized and controlled multicenter field study investigating the safety and efficacy of long-term use of this compound in the treatment of naturally occurring osteoarthritis in client-owned dogs [frontiersin.org]

- 3. Long-term safety evaluation of Daxocox® tablets (this compound) in dogs after weekly oral administrations for seven months - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. daxocox.co.uk [daxocox.co.uk]

- 7. webdeveterinaria.com [webdeveterinaria.com]

- 8. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo Genotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Molecular Docking Studies of Enflicoxib with Cyclooxygenase-2 (COX-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the non-steroidal anti-inflammatory drug (NSAID) Enflicoxib and its therapeutic target, the cyclooxygenase-2 (COX-2) enzyme. This document summarizes key quantitative data from in vitro studies, outlines detailed experimental protocols for both biochemical assays and computational molecular docking, and visualizes relevant biological pathways and experimental workflows.

This compound, a member of the coxib class, is recognized for its selective inhibition of COX-2.[1] The efficacy of this compound is largely attributed to its active pyrazol metabolite, which demonstrates high potency and selectivity for the COX-2 enzyme.[2][3] Understanding the molecular interactions that govern this selectivity is paramount for the development of next-generation anti-inflammatory therapeutics with improved safety profiles.

Quantitative Data Presentation

The inhibitory activity of this compound, its enantiomers, and its primary metabolites against COX-1 and COX-2 have been quantified using in vitro canine whole blood assays. The following tables summarize the 50% inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.

Table 1: COX-2 Inhibition by this compound and its Derivatives

| Compound | IC50 (µM) for COX-2 |

| This compound (racemate) | 11.7 |

| (S)-(-)-Enflicoxib | 6.5 |

| Pyrazol Metabolite | 2.8 |

| (R)-(+)-Enflicoxib | > 30 |

| Metabolite M8 | > 100 |

Data sourced from in vitro canine whole blood assays.[1]

Table 2: COX-1 Inhibition by this compound and its Derivatives

| Compound | IC50 (µM) for COX-1 |

| This compound (racemate) | 37.5 |

| (S)-(-)-Enflicoxib | 23.9 |

| Pyrazol Metabolite | 50.8 |

| (R)-(+)-Enflicoxib | Not Determined |

| Metabolite M8 | Not Determined |

Data sourced from in vitro canine whole blood assays.[4]

Table 3: COX-2 Selectivity of this compound and its Pyrazol Metabolite

| Compound | COX-1/COX-2 IC50 Ratio |

| Pyrazol Metabolite | 19.45 |

A higher ratio indicates greater selectivity for COX-2.[3] It is noteworthy that when accounting for red blood cell partitioning, the selectivity ratio for the pyrazol metabolite is estimated to increase to approximately 55.[3][5]

Experimental Protocols

This section details the methodologies for the key experiments cited in the quantitative data presentation and provides a generalized protocol for molecular docking studies of this compound with COX-2.

1. Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

This in vitro assay is a standard method to determine the inhibitory activity of compounds against COX-1 and COX-2 in a physiologically relevant environment.

-

Objective: To measure the IC50 values of this compound and its metabolites for both COX isoforms.

-

Methodology:

-

Blood Collection: Whole blood is collected from healthy dogs.

-

Incubation for COX-1 Activity: Aliquots of whole blood are incubated with various concentrations of the test compounds (this compound, its enantiomers, and metabolites). COX-1 activity is stimulated to produce thromboxane B2 (TXB2), and the levels of TXB2 are measured in the serum.

-

Incubation for COX-2 Activity: Separate aliquots of whole blood are pre-incubated with a COX-1 inhibitor to block its activity. The samples are then incubated with various concentrations of the test compounds. COX-2 is induced, and its activity is assessed by measuring the production of prostaglandin E2 (PGE2) in the plasma.[1]

-

Quantification: TXB2 and PGE2 levels are quantified using validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) is calculated for each concentration of the test compound. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

2. Generalized Protocol for Molecular Docking of this compound with COX-2

While specific molecular docking studies for this compound were not found in the public domain, the following protocol outlines a standard workflow for such an investigation, based on methodologies used for other COX-2 inhibitors.

-

Objective: To predict the binding affinity and identify key interacting residues between this compound (or its active pyrazol metabolite) and the COX-2 active site.

-

Methodology:

-

Protein Preparation:

-

Obtain the 3D crystal structure of human or canine COX-2 from a protein databank (e.g., PDB ID: 6COX).

-

Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.

-

Add hydrogen atoms and assign appropriate partial charges to the protein atoms.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound or its pyrazol metabolite.

-

Optimize the ligand's geometry and assign partial charges.

-

-

Grid Generation:

-

Define the binding site (active site) on the COX-2 enzyme. This is typically done by creating a grid box that encompasses the key amino acid residues known to be important for inhibitor binding, such as Arg120, Tyr355, and Val523.[6]

-

-

Molecular Docking:

-

Utilize a molecular docking software (e.g., AutoDock, Glide, or PyRx) to predict the binding poses of the ligand within the defined active site of the protein.[7][8]

-

The docking algorithm will generate multiple possible binding conformations and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Identify the lowest energy (most favorable) binding pose.

-

Analyze the interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

-

Visualize the docked complex to understand the spatial arrangement of the ligand in the active site and its interactions with specific amino acid residues.

-

-

Mandatory Visualizations

The following diagrams illustrate the COX-2 signaling pathway and a typical workflow for molecular docking studies.

Caption: The COX-2 signaling pathway leading to the production of inflammatory prostaglandins.

References

- 1. Selective inhibition of cyclooxygenase‐2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. Selective inhibition of cyclooxygenase-2 by this compound, its enantiomers and its main metabolites in vitro in canine blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selective-inhibition-of-cyclooxygenase-2-by-enflicoxib-its-enantiomers-and-its-main-metabolites-in-vitro-in-canine-blood - Ask this paper | Bohrium [bohrium.com]

- 6. bionaturajournal.com [bionaturajournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Genotoxic Profile of Enflicoxib: A Technical Guide to Bacterial Reverse Mutation Assays

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxic potential of Enflicoxib, a selective COX-2 inhibitor, with a specific focus on the bacterial reverse mutation assay, commonly known as the Ames test. The findings compiled from a comprehensive battery of in vitro and in vivo genotoxicity assays demonstrate that this compound does not pose a genotoxic risk.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, data interpretation, and the conclusive safety profile of this compound in this context.

Executive Summary

This compound was evaluated for its potential to induce gene mutations in a bacterial reverse mutation assay.[1][2][3] The study, conducted in compliance with Good Laboratory Practice (GLP) standards and international guidelines, concluded that this compound is non-mutagenic.[1] The experiments were performed using a range of bacterial strains and included metabolic activation with a mammalian liver S9 fraction to mimic in vivo metabolism. Across all tested concentrations and conditions, this compound did not lead to a significant increase in revertant colonies, indicating a lack of mutagenic activity.[1]

Data Presentation: Bacterial Reverse Mutation Assay of this compound

The genotoxic potential of this compound was assessed using the bacterial reverse mutation assay (Ames test) with and without metabolic activation (S9). The results are summarized below.

| Bacterial Strain | Test Condition | This compound Concentration (µ g/plate ) | Observation | Result |

| S. typhimurium TA98 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA98 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA100 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA100 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA1535 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA1535 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA1537 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| S. typhimurium TA1537 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| E. coli WP2 uvrA pKM101 | Without S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

| E. coli WP2 uvrA pKM101 | With S9 Activation | Up to 5000 | No significant increase in revertant colonies. | Non-mutagenic |

Note: Cytotoxicity was observed at concentrations of ≥1667 µ g/plate , indicated by a reduction in the number of revertant colonies.[1]

Experimental Protocols

The bacterial reverse mutation assays for this compound were conducted following internationally accepted standards, including the OECD Guideline 471 and the methods described by Maron and Ames.[1]

Test System

-

Test Article: this compound (purity ≥ 99.5%)

-

Vehicle Control: Dimethyl sulfoxide (DMSO)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA pKM101.[1]

-

Metabolic Activation System: Aroclor 1254-induced rat liver post-mitochondrial fraction (S9) with a NADPH-generating system.[1]

Assay Methods

Two methods were employed in the assessment of this compound's genotoxic potential:

-

Plate Incorporation Method: This method was utilized in the initial experiment. A mixture of the test article solution, bacterial culture, and overlay agar (with or without S9 mix) was poured onto minimal glucose agar plates.

-

Preincubation Method: The second experiment was carried out using this method. The test article solution was pre-incubated with the bacterial culture and S9 mix (or buffer) before being mixed with the overlay agar and plated.[1]

Experimental Conditions

-

Concentrations: this compound was tested at concentrations up to 5000 µ g/plate .[1][2][3]

-

Replicates: Triplicate plates were used for each tested concentration and control condition.[1]

-

Incubation: Plates were incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies per plate was counted. A positive response was defined as a dose-related increase in the mean number of revertants that was at least twice the mean of the vehicle control.

Visualizations

Principle of the Bacterial Reverse Mutation Assay (Ames Test)

Caption: Principle of the Ames test for detecting mutagens.

Experimental Workflow for this compound Ames Test

Caption: Workflow of the Ames test for this compound.

Conclusion

The comprehensive evaluation of this compound in the bacterial reverse mutation assay unequivocally demonstrates its lack of mutagenic potential.[1][2][3] These findings, as part of a larger battery of genotoxicity tests, solidify the safety profile of this compound and support its use as a therapeutic agent without concerns of genotoxic risk to animals or humans.[1][2]

References

- 1. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo Genotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]

- 3. Evaluation of the Genotoxic Potential of the Selective COX-2 Inhibitor this compound in a Battery of in vitro and in vivo … [ouci.dntb.gov.ua]

Cell-Based Assays for Screening Enflicoxib's Anti-Inflammatory Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of key cell-based assays to evaluate the anti-inflammatory properties of Enflicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This compound is a prodrug that is converted to a more potent and selective active pyrazol metabolite, which is responsible for its long-lasting therapeutic effects.[1] The following sections detail the experimental protocols and data presentation for assays that are crucial in characterizing the mechanism of action of this compound and its active metabolite.

Core Mechanism: COX-2 Inhibition

This compound exerts its primary anti-inflammatory effect by selectively inhibiting the COX-2 enzyme.[2] COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[2] In contrast, COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa.[3] The selectivity of a COX inhibitor for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile.

Canine Whole Blood Assay for COX-1 and COX-2 Inhibition

A fundamental assay for determining the potency and selectivity of COX inhibitors is the whole blood assay. This ex vivo system maintains the physiological environment of the enzymes and is particularly relevant for veterinary drugs like this compound, which is approved for use in dogs.[4]

Experimental Protocol:

-

Blood Collection: Fresh whole blood is collected from healthy dogs into heparinized tubes.

-

Compound Preparation: this compound and its active pyrazol metabolite are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of final concentrations.

-

COX-1 Inhibition (Thromboxane B2 Measurement):

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control.

-

Thrombin is added to stimulate platelet aggregation and, consequently, COX-1-mediated production of Thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, Thromboxane B2 (TXB2).

-

The reaction is stopped, and plasma is collected for TXB2 measurement using a validated ELISA kit.

-

-

COX-2 Inhibition (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compounds or vehicle control.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes and stimulate the production of Prostaglandin E2 (PGE2).

-

The reaction is stopped after an appropriate incubation period, and plasma is collected for PGE2 measurement using a validated ELISA kit.

-

-

Data Analysis: The concentrations of TXB2 and PGE2 are measured, and the percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are then determined by non-linear regression analysis. The COX-2 selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | >334[5] | 2.93[5] | >100[5] |

| Pyrazol Metabolite | 134[5] | 0.5[5] | >250[5] |

Downstream Effects on Inflammatory Mediators

Beyond the direct inhibition of prostaglandin synthesis, the anti-inflammatory effects of selective COX-2 inhibitors can be further characterized by examining their impact on the production of other key inflammatory mediators, such as cytokines.

Cytokine Profiling in Macrophages

The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammation. Upon stimulation with LPS, these cells produce a range of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Experimental Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or its active metabolite. The cells are pre-incubated for a specified period (e.g., 1-2 hours).

-

Stimulation: LPS is added to the wells to induce an inflammatory response. A vehicle-treated, unstimulated control group should be included.

-

Sample Collection: After an appropriate incubation period (e.g., 24 hours), the cell culture supernatants are collected.

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatants are quantified using specific ELISA kits.

-

Data Analysis: The percentage of inhibition of cytokine production is calculated for each compound concentration relative to the LPS-stimulated vehicle control.

Data Presentation:

Note: As specific data for this compound in this assay is not publicly available, the following table is a template for data presentation.

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

| Pyrazol Metabolite | 0.1 | ||

| Pyrazol Metabolite | 1 | ||

| Pyrazol Metabolite | 10 | ||

| Positive Control (e.g., Dexamethasone) | 1 |

Impact on Pro-Inflammatory Signaling Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and controls the expression of many pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[6] Investigating the effect of this compound on NF-κB activation can provide deeper insights into its mechanism of action.

NF-κB Reporter Assay

A luciferase reporter assay is a sensitive method to quantify the activation of the NF-κB pathway. This assay utilizes a cell line that has been stably transfected with a plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.

Experimental Protocol:

-

Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7) stably expressing an NF-κB-luciferase reporter construct is used.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of this compound or its active metabolite, followed by stimulation with an NF-κB activator, such as TNF-α or LPS.

-

Cell Lysis: After incubation, the cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). The percentage of inhibition of NF-κB activation is then calculated.

Data Presentation:

Note: As specific data for this compound in this assay is not publicly available, the following table is a template for data presentation.

| Compound | Concentration (µM) | NF-κB Activation Inhibition (%) |

| Pyrazol Metabolite | 0.1 | |

| Pyrazol Metabolite | 1 | |

| Pyrazol Metabolite | 10 | |

| Positive Control (e.g., NF-κB inhibitor) | 10 |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for key cell-based assays.

This technical guide provides a framework for the in-depth evaluation of the anti-inflammatory effects of this compound using established cell-based assays. The presented protocols and data visualization strategies will aid researchers in generating robust and comparable data for the characterization of this and other novel anti-inflammatory compounds.

References

- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jpgmb.com [jpgmb.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Chiral Separation of Enflicoxib Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and a detailed, practical protocol for the separation of Enflicoxib enantiomers using chiral high-performance liquid chromatography (HPLC). This compound, a selective cyclooxygenase-2 (COX-2) inhibitor, is a chiral molecule that exists as a racemic mixture of (S)-(-)-Enflicoxib and (R)-(+)-Enflicoxib. Pharmacological studies have indicated that the (S)-enantiomer is the biologically active form, making the accurate separation and quantification of the individual enantiomers critical for drug development, quality control, and pharmacokinetic studies.

While a specific, publicly available, validated method for the chiral separation of this compound is not widely documented, this guide outlines a robust protocol developed from established methods for structurally similar pyrazoline and pyrazole derivatives. The recommended approach utilizes a polysaccharide-based chiral stationary phase (CSP), a widely successful strategy for the resolution of a broad range of chiral compounds.

Core Principles of Chiral Chromatography for this compound

The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers exhibit different affinities. In chiral HPLC, this is accomplished by using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric complexes have different energies of formation and, consequently, different retention times on the column, allowing for their separation.

For compounds with aromatic rings and hydrogen bond donors/acceptors like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

This section details a recommended starting protocol for the analytical-scale separation of this compound enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution depending on the specific instrumentation and column used.

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) System: Equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chiral Stationary Phase: A polysaccharide-based column is recommended. A good starting point is a Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or equivalent).

-

Solvents: HPLC-grade n-hexane, ethanol, and 2-propanol.

-

Sample: Racemic this compound standard, and individual enantiomers if available for peak identification.

Chromatographic Conditions

A normal-phase elution mode is often a successful starting point for the chiral separation of pyrazoline derivatives on polysaccharide-based CSPs.

| Parameter | Recommended Condition |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Sample Preparation

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase (n-Hexane / Ethanol, 90:10, v/v).

-

Ensure the sample is fully dissolved and sonicate for 5-10 minutes if necessary.

-

Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

Method Optimization Notes

-

Mobile Phase Composition: The ratio of n-hexane to the alcohol modifier (ethanol or 2-propanol) is a critical parameter. Increasing the percentage of the alcohol will generally decrease retention times but may also affect the resolution. A systematic evaluation of the alcohol percentage (e.g., from 5% to 20%) is recommended.

-

Alcohol Modifier: While ethanol is a good starting point, 2-propanol can also be evaluated as it may offer different selectivity.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Adjusting the flow rate (e.g., between 0.8 and 1.2 mL/min) can influence efficiency and resolution.

-

Temperature: Column temperature can affect the kinetics of the chiral recognition process. Evaluating temperatures between 20°C and 40°C may improve separation.

Data Presentation

The following table summarizes the expected quantitative data from a successful chiral separation of this compound enantiomers. The values are hypothetical and will need to be determined experimentally.

| Parameter | (S)-(-)-Enflicoxib | (R)-(+)-Enflicoxib |

| Retention Time (t_R) | t_R1 | t_R2 |

| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5 (Baseline Separation)} |

| Capacity Factor (k') | k'_1 | k'_2 |

| Selectivity Factor (α) | \multicolumn{2}{c | }{α = k'_2 / k'_1} |

-

Retention Time (t_R): The time it takes for each enantiomer to elute from the column.

-

Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

-

Capacity Factor (k'): A measure of the retention of an analyte on the stationary phase.

-

Selectivity Factor (α): The ratio of the capacity factors of the two enantiomers, indicating the column's ability to differentiate between them.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the development and execution of the chiral separation protocol for this compound enantiomers.

This comprehensive guide provides a strong foundation for researchers and scientists to successfully separate this compound enantiomers. By following the detailed protocol and optimization strategies, a robust and reliable chiral HPLC method can be established for various applications in pharmaceutical development and analysis.

The Potential of Enflicoxib in Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative and neurological disorders. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition presents a promising therapeutic strategy. Enflicoxib, a novel COX-2 selective non-steroidal anti-inflammatory drug (NSAID), has demonstrated efficacy in treating pain and inflammation, primarily in the context of canine osteoarthritis.[1][2] While direct studies of this compound in neuroinflammation models are not yet available in published literature, its mechanism of action, coupled with extensive research on other coxibs like Celecoxib and Rofecoxib, strongly suggests its potential as a valuable tool for neuroinflammation research. This technical guide synthesizes the existing knowledge on selective COX-2 inhibition in neuroinflammation and provides a framework for the prospective application of this compound in this critical area of study.

Introduction: The Role of COX-2 in Neuroinflammation

Neuroinflammation is characterized by the activation of glial cells, including microglia and astrocytes, and the subsequent production of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins.[3] Prostaglandin E2 (PGE2), synthesized via the COX-2 pathway, is a pivotal player in exacerbating the inflammatory response, contributing to neuronal damage and the progression of neurodegenerative diseases.[4][5]

COX-2 is typically expressed at low levels in the healthy brain but is significantly upregulated in response to inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides.[6][7] This induction of COX-2 in microglia and astrocytes leads to an increased production of PGE2, which in turn can promote excitotoxicity, oxidative stress, and further glial activation, creating a vicious cycle of neuroinflammation and neurodegeneration.[4][8]

Selective COX-2 inhibitors, or coxibs, have been investigated for their neuroprotective effects by targeting this pathway. By reducing the synthesis of PGE2, these compounds can attenuate glial activation, decrease the production of pro-inflammatory cytokines, and ultimately protect neurons from inflammatory damage.[9][10]

This compound: A Profile

This compound is a selective COX-2 inhibitor that has been developed for veterinary use.[1] Its efficacy is attributed to its active pyrazole metabolite, which exhibits potent and sustained inhibition of the COX-2 enzyme.[11] While its primary application has been in the management of osteoarthritis in dogs, its pharmacological profile as a selective COX-2 inhibitor makes it a compelling candidate for investigation in neuroinflammation research models.

Application of Selective COX-2 Inhibitors in Neuroinflammation Models: A Review of the Evidence

The potential utility of this compound in neuroinflammation research can be inferred from the extensive studies conducted with other selective COX-2 inhibitors.

Lipopolysaccharide (LPS)-Induced Neuroinflammation

The systemic or intracerebral administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used model to induce acute neuroinflammation. Studies have shown that selective COX-2 inhibitors can mitigate the inflammatory cascade in this model.

Table 1: Effects of Selective COX-2 Inhibitors in LPS-Induced Neuroinflammation Models

| Model Organism | COX-2 Inhibitor | Dosage & Administration | Key Findings | Reference |

| Neonatal Rats | Celecoxib | 20 mg/kg, i.p. | Attenuated microglial and astrocyte activation; Reduced IL-1β and TNF-α levels; Decreased apoptotic death of oligodendrocytes.[9][12] | [9][12] |

| Neonatal Rats | Celecoxib | 20 mg/kg, i.p. | Reduced dopaminergic neuronal dysfunction; Improved sensorimotor behavioral performance.[10][13] | [10][13] |

| Rats | Celecoxib | Not specified | Inhibited HMGB1 translocation, reducing seizure susceptibility in an LPS/pilocarpine model.[14] | [14] |

Neurodegenerative Disease Models

Selective COX-2 inhibitors have also been evaluated in animal models of chronic neurodegenerative diseases.

Table 2: Effects of Selective COX-2 Inhibitors in Neurodegenerative Disease Models

| Disease Model | Model Organism | COX-2 Inhibitor | Dosage & Administration | Key Findings | Reference |

| Alzheimer's Disease (Aβ injection) | Rats | Rofecoxib, Nimesulide | Not specified | Prevented inflammatory reaction and cholinergic hypofunction. | [7] |

| Amyotrophic Lateral Sclerosis (SOD1G93A) | Mice | Rofecoxib | 50 mg/kg/day, oral | Suppressed expression of IL-1β and TNF-α; Decreased glial activation.[15][16] | [15][16] |

| Multiple Sclerosis (EAE) | Mice | Celecoxib | Oral | Prevented myelin oligodendrocyte glycoprotein (MOG)-induced EAE.[17] | [17] |

It is important to note that while many studies show protective effects, some clinical trials of selective COX-2 inhibitors in Alzheimer's disease have not demonstrated significant cognitive benefits, highlighting the complexity of translating findings from animal models to human disease.[18][19][20][21]

Experimental Protocols: A Guide for this compound Research

Based on established protocols for other coxibs, the following methodologies can be adapted for investigating this compound in neuroinflammation models.

LPS-Induced Acute Neuroinflammation Model in Rodents

-

Animal Model: Adult male Wistar rats or C57BL/6 mice are commonly used.

-

Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) is administered.

-

This compound Administration: Based on pharmacokinetic studies of other coxibs in rodents, a starting dose of this compound could be in the range of 5-20 mg/kg, administered orally or i.p. The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).

-

Assessment of Neuroinflammation (24-72 hours post-LPS):

-

Behavioral Tests: Open field test, elevated plus maze for anxiety-like behavior.

-

Tissue Collection: Brains are collected for immunohistochemistry or biochemical analysis.

-

Biomarker Analysis:

-

Immunohistochemistry: Staining for Iba1 (microglia), GFAP (astrocytes), and COX-2.

-

ELISA/Western Blot: Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and PGE2 levels in brain homogenates.

-

qRT-PCR: Gene expression analysis of inflammatory markers.

-

-

Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

-

Animal Model: C57BL/6 or SJL mice are commonly used strains.

-

Induction of EAE: Immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

-

This compound Administration: Daily oral gavage of this compound, starting from the day of immunization or at the onset of clinical signs.

-

Assessment of Disease Progression:

-

Clinical Scoring: Daily monitoring of clinical signs of paralysis using a standardized scoring system.

-

Histology: At the end of the experiment, spinal cords are collected for histological analysis of inflammation (H&E staining) and demyelination (Luxol Fast Blue staining).

-

Immunohistochemistry: Staining for immune cell infiltration (e.g., CD4+, F4/80+ cells).

-

Visualizing the Pathways and Workflow

Signaling Pathway of COX-2 in Neuroinflammation

Caption: COX-2 signaling pathway in neuroinflammation.

Experimental Workflow for Evaluating this compound in an LPS Model

Caption: Experimental workflow for testing this compound.

Conclusion and Future Directions

This compound, as a selective COX-2 inhibitor, holds significant promise as a research tool for investigating the mechanisms of neuroinflammation and for the preclinical evaluation of anti-inflammatory therapeutic strategies. While direct evidence of its use in neuroinflammation models is currently lacking, the wealth of data from other coxibs provides a solid foundation for its exploration in this field. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in relevant rodent models of neuroinflammation. Such studies will be crucial for determining optimal dosing and treatment regimens. By leveraging the knowledge gained from studies with other selective COX-2 inhibitors and adapting established experimental protocols, researchers can effectively investigate the potential of this compound to modulate neuroinflammatory processes and its therapeutic potential in a range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic-guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Interaction of Microglia and Astrocytes in the Neurovascular Unit [frontiersin.org]

- 4. Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactive astrocyte COX2-PGE2 production inhibits oligodendrocyte maturation in neonatal white matter injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of COX-2 Enzyme and Down-regulation of COX-1 Expression by Lipopolysaccharide (LPS) Control Prostaglandin E2 Production in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Commentary: Neurobiology and Therapeutic Potential of Cyclooxygenase-2 (COX-2) Inhibitors for Inflammation in Neuropsychiatric Disorders [frontiersin.org]

- 9. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Celecoxib reduces brain dopaminergic neuronaldysfunction, and improves sensorimotor behavioral performance in neonatal rats exposed to systemic lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of this compound, a new coxib drug: Efficacy and dose determination by clinical and pharmacokinetic‐guided approach for the treatment of osteoarthritis in dogs based on an acute arthritis induction model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CELECOXIB ATTENUATES SYSTEMIC LIPOPOLYSACCHARIDE-INDUCED BRAIN INFLAMMATION AND WHITE MATTER INJURY IN THE NEONATAL RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Celecoxib Decrease Seizures Susceptibility in a Rat Model of Inflammation by Inhibiting HMGB1 Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Rofecoxib Attenuates the Pathogenesis of Amyotrophic Lateral Sclerosis by Alleviating Cyclooxygenase-2-Mediated Mechanisms [frontiersin.org]

- 16. Rofecoxib Attenuates the Pathogenesis of Amyotrophic Lateral Sclerosis by Alleviating Cyclooxygenase-2-Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Selective COX-2 inhibitor celecoxib prevents experimental autoimmune encephalomyelitis through COX-2-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-inflammatories in Alzheimer’s disease—potential therapy or spurious correlate? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Long-term efficacy and safety of celecoxib in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Exploring the role of COX-2 in Alzheimer's disease: Potential therapeutic implications of COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medscape.com [medscape.com]

Application of Enflicoxib in Cancer Cell Line Proliferation Studies: A Technical Guide

Disclaimer: There is currently no publicly available research specifically investigating the application of Enflicoxib in cancer cell line proliferation studies. This technical guide is a projection based on the well-documented anti-cancer properties of other selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib and Mavacoxib. The experimental protocols, data, and signaling pathways described herein are based on studies of these analogous compounds and are presented as a framework for potential future research on this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. While its primary application to date has been in veterinary medicine for the treatment of osteoarthritis in dogs, the established role of COX-2 in carcinogenesis suggests a potential therapeutic application for this compound in oncology.[1][2][3] Overexpression of COX-2 is a hallmark of many premalignant and malignant tissues, where it contributes to tumor growth, angiogenesis, and resistance to apoptosis.[4][5][6] Selective COX-2 inhibitors have demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, indicating that this compound may hold similar potential as an anti-cancer agent.[4][7][8]

This guide provides a comprehensive overview of the methodologies and expected outcomes for investigating the effects of this compound on cancer cell proliferation, drawing upon the extensive body of research on other coxibs.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize typical quantitative data from studies on the effects of selective COX-2 inhibitors on cancer cell lines. These represent the anticipated results from similar experiments conducted with this compound.

Table 1: Expected IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Expected IC50 (µM) |

| HT-29 | Colon Cancer | 25 - 50 |

| HCT116 | Colon Cancer | 20 - 45 |

| BxPC-3 | Pancreatic Cancer | 10 - 40 |

| A549 | Non-Small Cell Lung Cancer | 50 - 100 |

| MCF-7 | Breast Cancer | 30 - 60 |

| MDA-MB-231 | Breast Cancer | 40 - 80 |

| BGC-823 | Gastric Cancer | 60 - 120 |

Data are hypothetical and based on reported IC50 values for Celecoxib and other COX-2 inhibitors in similar cell lines.[9][10]

Table 2: Expected Effects of this compound on Cell Cycle Distribution and Apoptosis

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Apoptotic Cells (Annexin V+) |

| HT-29 | Control | 45 - 55% | 30 - 40% | < 5% |

| HT-29 | This compound (50 µM) | 60 - 75% | 15 - 25% | 15 - 30% |

| BxPC-3 | Control | 50 - 60% | 25 - 35% | < 5% |

| BxPC-3 | This compound (40 µM) | 65 - 80% | 10 - 20% | 20 - 40% |

Data are hypothetical and based on reported effects of Celecoxib on cell cycle and apoptosis.[8][11]

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

-

Cell Fixation: Resuspend the harvested cells in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Signaling Pathways

dot

Caption: COX-2 Dependent Signaling Pathway.

dot

Caption: COX-2 Independent Signaling Pathways.

Experimental Workflow

dot

Caption: Experimental Workflow for this compound Studies.

Conclusion